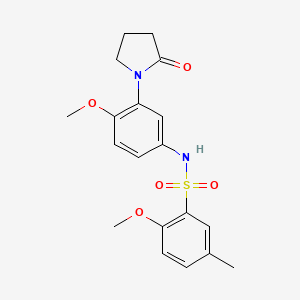

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide" is a sulfonamide derivative that is of interest due to its potential biological activities. Sulfonamides are a group of organic compounds that share a common functional group, typically characterized by a sulfur atom double-bonded to two oxygen atoms and a nitrogen atom. They are known for their wide range of medicinal properties, including antibacterial and anticholinesterase activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of an amine with sulfonyl chloride in the presence of a base. For instance, a related compound was synthesized by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new sulfonamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as crystallography. For example, the crystal structure and molecular conformation of a solvated sulfonamide compound were studied by X-ray analysis, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including transformations catalyzed by bases or acids. For instance, the kinetics and mechanism of the transformation reaction of a sulfonamide compound were studied in aqueous solutions, showing that the reaction is subject to general base, acid, and hydroxide-ion catalyses . Understanding these reactions is important for predicting the behavior of the compounds under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of methoxy and sulfonyl groups can affect these properties, potentially making the compounds suitable for various pharmaceutical applications. The crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns, which can influence the compound's stability and solubility .

Applications De Recherche Scientifique

Photodynamic Therapy Potential

A key application of similar benzenesulfonamide derivatives is in the field of photodynamic therapy, particularly for cancer treatment. The synthesis and characterization of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents have shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy. Such properties indicate the potential of these derivatives for use as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence and Spectroscopic Studies

Studies involving the synthesis and spectroscopic analysis of methoxybenzenesulfonamide derivatives have revealed their ability to form fluorescent complexes with Zn(II). These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to solutions. While these compounds are generally weakly or non-fluorescent in solution, they form fluorescent complexes with Zn(II), demonstrating their potential in applications requiring fluorescence-based detection or analysis (Kimber et al., 2003).

Photosensitizing Abilities for Photocatalytic Applications

Another significant application area is in photocatalytic processes. The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have shown that these compounds possess suitable and sufficient photosensitizing abilities for photocatalytic applications. This suggests their potential use in various industrial and environmental photocatalysis processes (Öncül, Öztürk, & Pişkin, 2021).

Potential in Antifungal Applications

Compounds similar to 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide have shown efficacy in antifungal applications. A study involving the synthesis of novel azetidin-2-ones incorporating benzenesulfonamide revealed potent antifungal activity against certain fungi, suggesting the potential of such compounds in developing new antifungal agents (Gupta & Halve, 2015).

Propriétés

IUPAC Name |

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-6-8-17(26-3)18(11-13)27(23,24)20-14-7-9-16(25-2)15(12-14)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZKRGUHNTXRCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)